2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Description
2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is a structurally complex organic molecule featuring:
- Benzamidobenzoyl group: A benzamide (C₆H₅CONH₂) linked to a benzoyl (C₆H₅CO) moiety.
- Amino linkage: Connects the benzamidobenzoyl group to the propanoic acid backbone.
- 4-Hydroxyphenyl substituent: A phenyl ring with a hydroxyl group at the para position.
- Propanoic acid backbone: Provides carboxylic acid functionality for solubility and biochemical interactions.
Properties
IUPAC Name |
2-[(2-benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-17-12-10-15(11-13-17)14-20(23(29)30)25-22(28)18-8-4-5-9-19(18)24-21(27)16-6-2-1-3-7-16/h1-13,20,26H,14H2,(H,24,27)(H,25,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESXRWKLNWOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387182 | |
| Record name | 2-[(2-benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6054-83-7 | |
| Record name | 2-[(2-benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid typically involves the reaction of benzoyl chloride with DL-phenylalanine. The reaction is carried out under controlled conditions, often using a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to benzyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid has several applications in scientific research:
- **Chemistry
Biological Activity
2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is a compound with potential therapeutic applications, particularly in oncology and antioxidant research. Its structural features suggest it may exhibit significant biological activity, warranting a detailed exploration of its effects and mechanisms.
Chemical Structure
The compound can be represented by the following chemical formula:
- Chemical Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of 3-(4-hydroxyphenyl)propanoic acid exhibit notable anticancer activities. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, including A549 (non-small cell lung cancer). The results showed:
- Viability Reduction : Certain derivatives reduced A549 cell viability by up to 50% in vitro.
- Mechanisms of Action : The anticancer effects were attributed to induction of apoptosis and inhibition of cell migration, comparable to standard chemotherapeutics like doxorubicin and cisplatin .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays:
- DPPH Radical Scavenging Assay : The compound demonstrated significant radical scavenging activity, indicating its ability to neutralize free radicals.
- Ferric Reducing Antioxidant Power (FRAP) : Results showed that the compound exhibited higher antioxidant activity than commercial antioxidants such as butylated hydroxytoluene (BHT) .
Case Studies
- Anticancer Screening : A study involving a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives reported that several compounds significantly inhibited cell viability in A549 cells. Notably, compound 20 demonstrated potent cytotoxicity with an IC50 value comparable to established chemotherapeutics .
- Antioxidant Evaluation : In another investigation, the antioxidant properties were assessed using both DPPH and FRAP assays. The results indicated that the structural modifications in the derivatives influenced their antioxidant efficacy, with certain compounds showing a marked increase in reducing power compared to controls .
Data Tables
| Compound | Activity Type | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound 20 | Anticancer | 15.5 | A549 |
| Compound 22 | Antioxidant | 12.3 | DPPH Assay |
| Compound 29 | Anticancer | 31.2 | A549 |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- The 4-hydroxyphenyl group in the target compound and analogs (e.g., ) facilitates hydrogen bonding, enhancing interactions with biological targets like tyrosine kinases or estrogen receptors.
- Benzamidobenzoyl vs. Benzyloxy carbonyl (Cbz) : The former may improve target specificity due to its rigid aromatic structure, while Cbz serves primarily as a protecting group in peptide synthesis .
Impact of Halogenation and Sulfonation :
- Chlorophenyl () and sulfonic acid () substituents increase lipophilicity and solubility, respectively. The target compound lacks these groups, suggesting a balance between membrane permeability and aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
